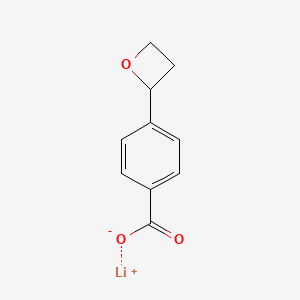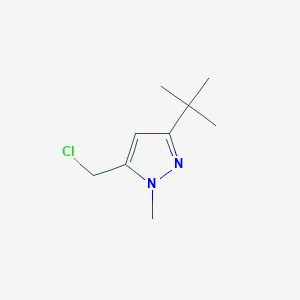![molecular formula C8H7N3O2 B13594406 6-methyl-5H-pyrrolo[3,2-d]pyrimidine-4-carboxylicacid CAS No. 2803834-72-0](/img/structure/B13594406.png)
6-methyl-5H-pyrrolo[3,2-d]pyrimidine-4-carboxylicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-methyl-5H-pyrrolo[3,2-d]pyrimidine-4-carboxylic acid is a heterocyclic compound that belongs to the pyrrolopyrimidine family
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-5H-pyrrolo[3,2-d]pyrimidine-4-carboxylic acid typically involves multi-step processes. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the preparation may start with the synthesis of pyrrole-derived α,β-alkynyl ketones, followed by Sonogashira cross-coupling to introduce various groups into the alkyne. Subsequent steps may involve the formation of pyrazole intermediates through reactions with hydrazine monohydrate, followed by gold-catalyzed cyclization and final cyclization using sodium hydride .
Industrial Production Methods
Industrial production methods for this compound are less documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
6-methyl-5H-pyrrolo[3,2-d]pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic reagents (e.g., Grignard reagents).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes. Substitution reactions can produce a wide range of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
6-methyl-5H-pyrrolo[3,2-d]pyrimidine-4-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 6-methyl-5H-pyrrolo[3,2-d]pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrolo[2,3-d]pyrimidine: Similar in structure but with different substitution patterns.
Pyrrolo[3,4-c]pyridine: Contains a pyridine ring instead of a pyrimidine ring.
Pyrazolo[3,4-d]pyrimidine: Contains a pyrazole ring fused to a pyrimidine ring.
Uniqueness
6-methyl-5H-pyrrolo[3,2-d]pyrimidine-4-carboxylic acid is unique due to its specific substitution pattern and the presence of a carboxylic acid group.
Eigenschaften
CAS-Nummer |
2803834-72-0 |
|---|---|
Molekularformel |
C8H7N3O2 |
Molekulargewicht |
177.16 g/mol |
IUPAC-Name |
6-methyl-5H-pyrrolo[3,2-d]pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C8H7N3O2/c1-4-2-5-6(11-4)7(8(12)13)10-3-9-5/h2-3,11H,1H3,(H,12,13) |
InChI-Schlüssel |
HFBOVFJGDCLHJV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(N1)C(=NC=N2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[2-(1-Phenylcyclopropyl)-1,3-thiazol-5-yl]ethan-1-one](/img/structure/B13594332.png)
![2-(Benzo[b]thiophen-2-yl)-N-methylethan-1-amine](/img/structure/B13594334.png)
![Methyl 4-oxo-1-{[2-(trimethylsilyl)ethoxy]methyl}cyclohexane-1-carboxylate](/img/structure/B13594336.png)
![5-Azaspiro[2.4]heptane-4-carboxylic acid](/img/structure/B13594347.png)





![Ethyl2-[(2-fluorophenoxy)methyl]-1,3-thiazole-4-carboxylate](/img/structure/B13594374.png)

amine](/img/structure/B13594379.png)
